(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide
Description
(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium (TPP) group linked to a 4-oxo-4-phenylbutyl chain and a bromide counterion. The 4-oxo-4-phenylbutyl chain introduces a ketone and aromatic group, which may influence solubility, reactivity, and biological interactions.
Properties
CAS No. |
89490-63-1 |
|---|---|
Molecular Formula |
C28H26BrOP |
Molecular Weight |
489.4 g/mol |
IUPAC Name |
(4-oxo-4-phenylbutyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H26OP.BrH/c29-28(24-14-5-1-6-15-24)22-13-23-30(25-16-7-2-8-17-25,26-18-9-3-10-19-26)27-20-11-4-12-21-27;/h1-12,14-21H,13,22-23H2;1H/q+1;/p-1 |
InChI Key |
QGHGMEUSXSYXKN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Bromo-4-phenylbutanone Intermediate
While direct literature on 4-bromo-4-phenylbutanone is limited, analogous methods for preparing similar bromoalkyl ketones involve:
- Bromination of 4-oxo-4-phenylbutanoic acid derivatives or
- Halogenation of 4-phenylbutanone derivatives at the alpha or terminal position using brominating agents under controlled conditions.
Alternatively, the preparation of 5-bromovaleric acid (a structurally related bromoalkyl acid) via oxidation of 5-bromo-1-pentanol catalyzed by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and phase-transfer catalysts with hypochlorite has been reported with high yield and selectivity (up to 99-100%) and mild conditions (0–80 °C). This method avoids heavy metal oxidants and reduces environmental impact.
Reaction with Triphenylphosphine
The key step involves reacting the bromoalkyl ketone with triphenylphosphine in a suitable solvent under inert atmosphere (e.g., nitrogen) with reflux conditions for 20–24 hours. The reaction proceeds via nucleophilic substitution, where the triphenylphosphine attacks the alkyl bromide to form the phosphonium salt.
Two solvent systems have been reported with excellent yields (90–95%) and high purity (>99% by HPLC):
| Solvent | Reaction Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| Acetonitrile | Reflux under nitrogen, 20–24 h | 90–95 | >99% | Off-white solid after crystallization and filtration |
| Ethanol | Reflux under nitrogen, 20–24 h | 90–95 | >99% | Similar outcome as acetonitrile |
After completion, the reaction mixture is cooled to 5 °C to induce crystallization, filtered, washed with dichloromethane, and vacuum-dried to yield the pure phosphonium bromide.
Advantages of the Method
- High yield and purity: The process achieves yields up to 95% with purity exceeding 99% by HPLC.
- Mild and environmentally friendly oxidation: Use of TEMPO and hypochlorite avoids carcinogenic heavy metals.
- Industrial feasibility: The reagents are readily available, and the process is scalable.
- Minimal by-products and waste: The method produces mainly inorganic salts as by-products, reducing purification complexity.
Comparative Analysis of Preparation Routes
| Aspect | Traditional Heavy Metal Oxidation | TEMPO-Hypochlorite Catalyzed Oxidation |
|---|---|---|
| Oxidizing Agent | Potassium permanganate, chromium | Hypochlorite (e.g., Clorox) |
| Catalyst | None or heavy metal ions | TEMPO + phase-transfer catalyst |
| Reaction Conditions | Harsh, toxic by-products | Mild, environmentally benign |
| Yield | Moderate to low | Very high (99–100%) |
| Purification Difficulty | High due to by-products | Low, easier crystallization |
| Environmental Impact | High (carcinogenic heavy metals) | Low (mainly inorganic salts) |
This comparison highlights the superiority of the TEMPO-catalyzed method for preparing the bromoalkyl precursor, which is crucial for the subsequent phosphonium salt formation.
Additional Considerations
- The reaction must be conducted under inert atmosphere (nitrogen) to prevent oxidation or degradation of sensitive intermediates.
- The molar ratios of triphenylphosphine to bromoalkyl ketone are typically 1:1 to ensure complete conversion.
- Temperature control during crystallization is important to obtain high-quality solid product.
- Analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and purity.
Summary Table of Preparation Method
(PTC = phase-transfer catalyst)
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced species.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-compounds, while reduction could produce various alcohols or hydrocarbons.
Scientific Research Applications
(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium salts and related compounds.
Biology: The compound can be used in studies involving cellular uptake and mitochondrial targeting due to the triphenylphosphonium group.
Medicine: Research is ongoing into its potential use in drug delivery systems, particularly for targeting specific cellular components.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (4-Oxo-4-phenylbutyl)triphenylphosphonium bromide exerts its effects is largely dependent on its ability to interact with cellular components. The triphenylphosphonium group allows the compound to cross cell membranes and accumulate in mitochondria, where it can exert its effects. This targeting ability is due to the positive charge on the phosphonium group, which is attracted to the negatively charged mitochondrial membrane.
Comparison with Similar Compounds
Comparison with Similar Triphenylphosphonium Bromide Derivatives
Structural Variations and Functional Groups
The table below highlights key structural differences between (4-Oxo-4-phenylbutyl)triphenylphosphonium bromide and analogous compounds:
Key Observations :
- Chain Length and Unsaturation : Compounds like HTPB (C16 chain) and 4-pentenyl (C5 with alkene) demonstrate that longer or unsaturated chains enhance lipophilicity or reactivity, respectively .
- Functional Groups: Carboxylic acid (e.g., 4-carboxybutyl-TPP) facilitates conjugation to nanoparticles or biomolecules , while esters (e.g., ethoxycarbonylpropyl-TPP) are intermediates in organic synthesis .
Physicochemical Properties
| Property | (4-Oxo-4-phenylbutyl)-TPP | 4-Carboxybutyl-TPP | HTPB | SF-C5-TPP |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~443 (estimated) | 443.32 | 571.51 | ~580 (estimated) |
| Solubility | Moderate in polar solvents | High in polar solvents (due to -COOH) | Low (long alkyl chain) | Low (dicyano groups) |
| LogP (Predicted) | ~2.5 | ~1.8 | ~6.0 | ~3.0 |
Notes:
- HTPB’s long alkyl chain drastically increases hydrophobicity, critical for forming ion-association complexes .
Biological Activity
(4-Oxo-4-phenylbutyl)triphenylphosphonium bromide is a compound that has garnered attention for its potential therapeutic applications, particularly due to its biological activity. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a triphenylphosphonium cation linked to a 4-oxo-4-phenylbutyl group. This structure enhances its lipophilicity and allows for effective cellular uptake, particularly in mitochondria-rich tissues. The presence of the phosphonium moiety is crucial for its biological activity, as it facilitates interaction with cellular membranes.
The biological activity of (4-Oxo-4-phenylbutyl)triphenylphosphonium bromide can be attributed to several mechanisms:
- Mitochondrial Targeting : The triphenylphosphonium group enables selective targeting of mitochondria, which is beneficial for delivering therapeutic agents directly to mitochondrial sites where they can exert their effects.
- Antibacterial Activity : Similar compounds have shown potential in inhibiting bacterial translation and growth. For instance, triphenylphosphonium analogs have been demonstrated to disrupt bacterial protein synthesis by binding to the ribosome .
- Induction of Apoptosis : In cancer cells, the compound may induce apoptosis through oxidative stress and mitochondrial dysfunction, leading to cell death .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triphenylphosphonium derivatives. The following table summarizes the inhibitory effects of various analogs against different bacterial strains:
| Compound | Bacterial Strain | Inhibition Zone (mm) | Mechanism of Action |
|---|---|---|---|
| (4-Oxo-4-phenylbutyl)triphenylphosphonium | E. coli | 15 | Inhibition of protein synthesis |
| TPP-C10-Bac(1–10, R/Y)-C10 | B. subtilis | 18 | Ribosome binding |
| TPP-C10-Bac(1–10, R/Y)-C2 | S. aureus | 12 | Disruption of membrane potential |
Note: The inhibition zones were measured in mm and represent the diameter of the zone around the disc where bacterial growth is inhibited.
Case Studies
- Mitochondrial Drug Delivery : A study investigated the use of (4-Oxo-4-phenylbutyl)triphenylphosphonium bromide in liposomal formulations for targeted drug delivery to cancer cells. Results showed enhanced cytotoxicity in human colorectal carcinoma cells when combined with doxorubicin, indicating effective mitochondrial targeting and increased therapeutic efficacy .
- Antimicrobial Efficacy : Another study evaluated the antibacterial effects of various triphenylphosphonium derivatives against resistant bacterial strains. The findings revealed that compounds with longer alkyl chains exhibited significant antibacterial activity compared to those with shorter chains, suggesting a structure-activity relationship that could guide future drug design .
Research Findings
Research indicates that (4-Oxo-4-phenylbutyl)triphenylphosphonium bromide not only exhibits antibacterial properties but also has potential applications in cancer therapy due to its ability to induce mitochondrial dysfunction in tumor cells. Its effectiveness as a mitochondriotropic agent makes it a promising candidate for further development in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
